Home > Products > Screening Compounds P128736 > L-3-(18F) fluoro-alpha-methyl tyrosine
L-3-(18F) fluoro-alpha-methyl tyrosine - 188779-42-2

L-3-(18F) fluoro-alpha-methyl tyrosine

Catalog Number: EVT-15324601
CAS Number: 188779-42-2
Molecular Formula: C10H12FNO3
Molecular Weight: 212.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-3-(18F) fluoro-alpha-methyl tyrosine is a radiolabeled amino acid derivative, specifically designed for positron emission tomography imaging in oncology. It is a member of the phenylpropanoic acids and is classified as a non-proteinogenic amino acid. This compound is particularly notable for its application in the diagnosis and monitoring of brain tumors, as it selectively accumulates in malignant tissues.

Source and Classification

L-3-(18F) fluoro-alpha-methyl tyrosine is synthesized using fluorine-18, a radioactive isotope commonly used in medical imaging. The compound belongs to the class of organic compounds known as amino acids and derivatives, specifically categorized under carboxylic acids and their derivatives. Its chemical structure includes a fluorine atom substituted at the meta position of the aromatic ring of tyrosine, which enhances its uptake in tumor cells compared to normal tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-3-(18F) fluoro-alpha-methyl tyrosine typically involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The general synthetic route includes:

  1. Preparation of Precursor: Starting with L-tyrosine or its derivatives, the precursor is modified to facilitate fluorination.
  2. Nucleophilic Fluorination: The precursor undergoes nucleophilic substitution using a phase-transfer catalyst to introduce fluorine-18.
  3. Deprotection: Following fluorination, protective groups are removed to yield the final product.

This method allows for high radiochemical yields, often exceeding 35%, with high purity levels necessary for clinical applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of L-3-(18F) fluoro-alpha-methyl tyrosine is C9H10FNO3C_9H_{10}FNO_3, with a molecular weight of approximately 199.179 g/mol. The compound features:

  • Amino Group (-NH2): Contributing to its classification as an amino acid.
  • Carboxylic Acid Group (-COOH): Essential for its biochemical activity.
  • Fluorinated Aromatic Ring: Enhances lipophilicity and facilitates selective uptake in tumors.

The structural representation can be denoted by its SMILES notation: N[C@@H](CC1=CC(F)=C(O)C=C1)C(O)=O, highlighting the stereochemistry at the alpha carbon .

Chemical Reactions Analysis

Reactions and Technical Details

L-3-(18F) fluoro-alpha-methyl tyrosine participates in various chemical reactions typical for amino acids, including:

  1. Decarboxylation: Under specific conditions, it can lose the carboxyl group, forming an amine.
  2. Transamination: It can undergo transamination reactions, exchanging its amino group with other carbonyl compounds.
Mechanism of Action

Process and Data

L-3-(18F) fluoro-alpha-methyl tyrosine operates primarily through enhanced uptake by malignant cells. The process involves:

  1. Transport Mechanism: The compound is transported into cells via specific amino acid transporters (e.g., system L), which are often upregulated in tumor cells.
  2. Non-Incorporation into Proteins: Unlike natural amino acids, L-3-(18F) fluoro-alpha-methyl tyrosine is not incorporated into proteins but accumulates within the cells, allowing for visualization via imaging techniques.

This selective uptake makes it particularly valuable in differentiating between tumor and non-tumor tissue during diagnostic procedures .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-3-(18F) fluoro-alpha-methyl tyrosine exhibits several notable properties:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in water due to its polar functional groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

The compound's physical properties enable effective use in imaging modalities such as positron emission tomography .

Applications

Scientific Uses

L-3-(18F) fluoro-alpha-methyl tyrosine has significant applications in medical imaging, particularly for:

  1. Brain Tumor Diagnosis: It is utilized for detecting various types of brain tumors, including gliomas, by providing clear images that reveal tumor presence and extent.
  2. Treatment Monitoring: The compound aids in assessing treatment efficacy by tracking changes in tumor metabolism over time.
  3. Research Applications: Beyond clinical use, it serves as a valuable tool in research settings for studying tumor biology and developing new therapeutic strategies.
Introduction to L-3-(18F)Fluoro-Alpha-Methyl Tyrosine in Oncologic PET Imaging

Historical Development of Amino Acid-Based PET Tracers in Tumor Diagnostics

The development of amino acid-based PET tracers originated from the need to overcome limitations of glucose metabolism imaging with ²¹⁸F-FDG, particularly in brain tumors where high physiological FDG uptake obscures lesion delineation. Early efforts focused on natural amino acids like ¹¹C-methionine, but their short half-life (20 minutes) and incorporation into protein synthesis pathways complicated clinical utility [1]. This led to the exploration of synthetic tyrosine analogs resistant to metabolism, culminating in the radiosynthesis of 3-[¹⁸F]fluoro-α-methyl-L-tyrosine (FAMT or FMT) in 1997 via electrophilic fluorination using [¹⁸F]acetylhypofluorite [1] [8]. The α-methyl group conferred metabolic stability by preventing decarboxylation and transamination, while the fluorine-18 label (110-minute half-life) enabled practical clinical distribution [4]. Initial biodistribution studies in LS180 human rectal cancer-bearing mice demonstrated rapid tumor uptake peaking at 60 minutes post-injection (1.82–5.88 tumor-to-blood ratio) with predominant clearance via renal excretion [1]. By 1999, the first human studies confirmed FAMT’s utility in brain tumor imaging, establishing the foundation for its application across diverse malignancies [4] [8].

Table 1: Evolution of Key Amino Acid PET Tracers for Tumor Imaging

Tracer (Year Introduced)RadionuclideKey CharacteristicsClinical Limitations
L-[methyl-¹¹C]methionine (1980s)Carbon-11 (t½=20 min)Natural amino acid; high tumor uptakeShort half-life; protein incorporation
L-6-[¹⁸F]FDOPA (1990s)Fluorine-18 (t½=110 min)Dopamine precursor; good for neuroendocrine tumorsUptake in striatum; metabolism to metabolites
L-3-[¹⁸F]FAMT (1997)Fluorine-18 (t½=110 min)α-methyl group prevents metabolism; LAT1-specificLower absolute uptake than FDG in some tumors
O-(2-[¹⁸F]FET) (1999)Fluorine-18Transport via LAT1/LAT2; no metabolismUptake in inflammatory lesions possible

Rationale for Developing FMT/FAMT: Specificity in Tumor vs. Non-Tumor Uptake

FAMT was engineered to leverage the upregulated amino acid transport machinery in cancer cells, specifically targeting the L-type amino acid transporter 1 (LAT1; SLC7A5). Unlike natural amino acids transported by multiple systems (e.g., System A, ASC, L), FAMT exhibits exclusive specificity for LAT1, a transporter overexpressed in malignant cells due to its association with the CD98 heavy chain (4F2hc) and involvement in mTOR signaling pathways [3] [6]. In vitro studies using Xenopus oocytes expressing human amino acid transporters confirmed FAMT transport only occurs via LAT1 (Km = 72.7 μM), with no uptake by LAT2, ASCT2, or other sodium-dependent transporters [3]. This specificity translates clinically to minimal accumulation in inflammatory tissues or normal brain parenchyma. For example, in lung cancer patients, FAMT SUVmax was 3.5-fold higher in malignant lesions than in granulomatous inflammation, whereas FDG showed no significant difference [4] [10]. Immunohistochemical validation in oesophageal squamous cell carcinoma further confirmed that FAMT uptake (SUVmax) directly correlates with LAT1 expression (r=0.81, p<0.001), CD98 levels, and Ki-67 proliferation indices, cementing its role as a biomarker of tumor biology [6].

Comparative Advantages Over ¹⁸F-FDG in Tumor Delineation and Inflammation Differentiation

FAMT offers three key advantages over FDG:

  • Superior Tumor-to-Background Contrast: In head and neck cancers, FAMT’s low physiological uptake in muscles and oral mucosa yields significantly higher tumor-to-muscle ratios (3.25 ± 1.58) compared to FDG (2.01 ± 1.02; p<0.005), improving anatomical delineation [8]. This is critical for radiotherapy planning in maxillofacial tumors, where FDG’s uptake in adjacent musculature and lymphoid tissue obscures boundaries [8].
  • Differentiation of Malignancy from Inflammation: FDG accumulates in activated macrophages and granulation tissue due to their high glycolytic activity, causing false positives. FAMT avoids this pitfall; in sarcoidosis patients, FDG SUVmax reached 6.2 ± 1.8, whereas FAMT uptake remained at background levels (SUVmax 1.3 ± 0.4) [4] [10].
  • Detection of Liver Metastases: FAMT’s low hepatic background (normal liver SUV ~1.2–1.8) enhances visibility of liver metastases. In adenocarcinomas, FAMT achieved tumor-to-liver (T/L) ratios of 1.80 (range: 1.10–3.40) versus FDG’s 2.20 (1.50–4.80). However, for squamous cell carcinoma (SCC) metastases, FAMT outperformed FDG (T/L ratio 2.60 vs. 1.90; p<0.05) due to LAT1 overexpression in SCC [10]. Notably, neuroendocrine tumors (NETs) show poor FAMT avidity (T/L 1.00) but high FDG uptake (T/L 2.86), making FDG preferable for this subtype [10].

Table 2: Clinical Performance of FAMT vs. FDG Across Tumor Types

Tumor Type / ContextFDG PerformanceFAMT PerformanceKey Advantage of FAMT
Brain TumorsHigh cortical uptake masks lesionsLow background; clear tumor delineationAccurate volume definition for radiotherapy
Head & Neck SCCVariable muscle/oral mucosa uptakeTumor-to-muscle ratio >3.25Improved surgical margin assessment
Liver Metastases (SCC)Tumor-to-liver ratio: 1.90Tumor-to-liver ratio: 2.60*Better detection of SCC lesions
Inflammatory LesionsFalse-positive uptake (e.g., sarcoidosis)Minimal accumulation (SUVmax ~1.3)Specificity >95% vs. 60–70% for FDG
Neuroendocrine TumorsHigh sensitivity (T/L ratio 2.86)Low uptake (T/L ratio 1.00)Not recommended; FDG superior

*p<0.05 vs. FDG

These attributes position FAMT as a specialized tracer for LAT1-expressing malignancies, particularly where FDG’s limitations in contrast or specificity impede diagnostic accuracy. Ongoing research explores its utility in prognostication, given correlations between FAMT uptake, tumor proliferation (Ki-67), and angiogenesis (CD34+ microvessel density) [6] [10].

Properties

CAS Number

188779-42-2

Product Name

L-3-(18F) fluoro-alpha-methyl tyrosine

IUPAC Name

(2S)-2-amino-3-(3-(18F)fluoranyl-4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H12FNO3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-1

InChI Key

STUMEFJLAPRRME-RXAONAPTSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)[18F])(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.